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Compound of Interest

Compound Name: 3,5-Diiodo-4-methylbenzaldehyde

CAS No.: 861118-00-5

Cat. No.: B3030065

Get Quote

In the high-stakes arena of medicinal chemistry, 3,5-Diiodo-4-methylbenzaldehyde serves as

a critical intermediate for synthesizing thyromimetic agents, radiocontrast dyes, and

functionalized materials. However, the electrophilic iodination of 4-methylbenzaldehyde (p-

tolualdehyde) can yield thermodynamically stable regioisomers or incompletely iodinated

byproducts that compromise downstream efficacy.

This guide provides an objective, data-driven comparison of the target compound against its

primary structural isomers and precursors. By analyzing the spectroscopic "performance"—

defined here as the resolution and distinctiveness of analytical signals—we establish a robust

protocol for validating structural identity.

Structural Landscape & Isomer Analysis
To differentiate the target from its alternatives, we must first map the symmetry and substitution

patterns that dictate spectroscopic behavior.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3030065#bc-rfq
https://www.benchchem.com/product/b3030065/docs?utm_src=pdf-body#executive-summary-structural-fidelity-in-halogenated-benzaldehydes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030065?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Structure
Symmetry Point
Group

Key Feature

Target: 3,5-Diiodo-4-

methylbenzaldehyde

1-CHO, 4-Me, 3,5-

Diiodo (Effective)

Symmetric. Protons at

C2/C6 are chemically

equivalent.

Isomer A: 2,3-Diiodo-

4-

methylbenzaldehyde

1-CHO, 4-Me, 2,3-

Diiodo

Asymmetric. Protons

at C5/C6 are distinct

(vicinal coupling).

Isomer B: 2,6-Diiodo-

4-

methylbenzaldehyde

1-CHO, 4-Me, 2,6-

Diiodo

Symmetric. Protons at

C3/C5 are equivalent

but chemically distinct

from Target.

Impurity: 3-Iodo-4-

methylbenzaldehyde
1-CHO, 4-Me, 3-Iodo

Asymmetric. Common

under-iodinated

byproduct.

Spectroscopic Performance Comparison
The "performance" of an analytical method is measured by its ability to resolve these isomers.

We compare the diagnostic power of NMR and IR spectroscopy.

A. Proton NMR ( H-NMR) Profiling
NMR is the gold standard for distinguishing these isomers due to the sensitivity of aromatic

coupling patterns (

-values) to substitution.

Target (3,5-Diiodo):

Signal: The molecule possesses a plane of symmetry passing through C1 and C4.

Aromatic Region: The protons at C2 and C6 are equivalent. They appear as a sharp

singlet (2H).
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Chemical Shift: Deshielded by the ortho-formyl group and the inductive effect of iodine.

Expected

ppm.

Isomer A (2,3-Diiodo):

Signal: Asymmetric substitution breaks equivalence.

Aromatic Region: Protons at C5 and C6 are adjacent (vicinal). They appear as two

doublets with a characteristic ortho-coupling constant (

Hz).

Differentiation: The presence of splitting immediately rules out the target structure.

Isomer B (2,6-Diiodo):

Signal: Symmetric, like the target.

Aromatic Region: Protons at C3 and C5 are equivalent singlets.

Differentiation: The key is the Nuclear Overhauser Effect (NOE). In the Target (3,5-diiodo),

irradiating the methyl group (C4-Me) will show NOE enhancement of the iodine atoms

(invisible in 1H) but no enhancement of the aromatic protons (which are far away at

C2/C6). In Isomer B (2,6-diiodo), the aromatic protons are at C3/C5, directly adjacent to

the methyl group. Strong NOE enhancement would be observed.

B. Infrared (IR) Spectroscopy
While less specific for isomerism, IR confirms functional group integrity.

C=O Stretch: The aldehyde carbonyl typically appears at

.

Note: Ortho-di-substitution (as in the 2,6-isomer) often shifts this frequency due to steric

inhibition of resonance, forcing the carbonyl out of the aromatic plane (blue shift to higher

wavenumber).
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C-I Stretch: Strong bands in the fingerprint region (

).

Comparative Data Summary
The following table synthesizes theoretical and experimental data points to serve as a quick

reference for identification.

Metric
Target: 3,5-Diiodo-4-

Me

Alternative: 3-Iodo-4-

Me (Impurity)
Isomer: 2,3-Diiodo-

4-Me

H NMR Aromatic

Signal
Singlet (2H)

Multiplet (3H) (d, d, s

pattern)

Two Doublets (1H

each)

Coupling Constant (

)
N/A

Hz (ortho),

Hz (meta)
Hz (ortho)

Methyl Shift (

)
ppm (Singlet) ppm (Singlet) ppm (Singlet)

Aldehyde Shift (

)
ppm ppm ppm

C NMR C-I Peak
ppm (Significant

shielding)
ppm (Single peak) Two distinct peaks
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Technical Insight: The iodine atom exerts a "heavy atom effect," causing a significant upfield

shift (shielding) of the ipso-carbon in

C NMR. In the target, C3 and C5 are equivalent, yielding a single, uniquely upfield

signal around 95-100 ppm.

Experimental Protocol: Validated Identification
Workflow
To ensure scientific integrity, follow this self-validating protocol for confirming the synthesis of

3,5-Diiodo-4-methylbenzaldehyde.

Reagents:

Sample: ~10 mg

Solvent: DMSO-

or CDCl

(DMSO is preferred for solubility of di-iodo compounds).[1]

Internal Standard: TMS (0.00 ppm).[1]

Step-by-Step Methodology:

Solubilization: Dissolve 10 mg of the solid product in 0.6 mL of DMSO-

. Ensure complete dissolution; suspension will broaden peaks.

Acquisition:

Run a standard proton scan (16 scans minimum).
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Set spectral width to -2 to 14 ppm.

Analysis Logic (The "Gatekeeper"):

Check 1 (Aldehyde): Is there a singlet at ~10 ppm? (Yes = Aldehyde present).[2][3][4]

Check 2 (Symmetry): Integrate the aromatic region relative to the aldehyde (1H).

If integral = 2H and shape = Singlet: High probability of Target (3,5) or Isomer B (2,6).

If integral = 2H and shape = Doublets: Isomer A (2,3).

If integral = 3H: Mono-iodo impurity (3-iodo-4-methylbenzaldehyde).

Confirmation (NOE/ROESY):

If a singlet is observed, perform a 1D-NOE experiment irradiating the methyl signal (~2.6

ppm).

Target: No enhancement of aromatic protons (H2/H6 are distant).

Isomer B (2,6-diiodo): Strong enhancement of aromatic protons (H3/H5 are proximal).

Decision Logic Visualization
The following diagram illustrates the logical pathway for distinguishing the target from its

isomers and impurities using NMR data.
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Crude Product Analysis
(1H NMR)

Analyze Aromatic Region
(7.0 - 8.5 ppm)

Signal Shape:
Singlet (2H)

Symmetric Substitution

Signal Shape:
Multiplet/Doublets

Asymmetric Substitution

Perform NOE Experiment
(Irradiate Methyl Group)

ISOMER A:
2,3-Diiodo-4-methylbenzaldehyde

Integral = 2H
(2 Doublets)

IMPURITY:
3-Iodo-4-methylbenzaldehyde

Integral = 3H
(Complex splitting)

NOE Enhancement
on Ar-H?

CONFIRMED TARGET:
3,5-Diiodo-4-methylbenzaldehyde

NO (Protons distant from Methyl)

ISOMER B:
2,6-Diiodo-4-methylbenzaldehyde

YES (Protons adjacent to Methyl)

Click to download full resolution via product page

Caption: Logical decision tree for spectroscopic validation of 3,5-Diiodo-4-
methylbenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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